molecular formula C17H13N3O2 B7600096 4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one

4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one

Cat. No.: B7600096
M. Wt: 291.30 g/mol
InChI Key: IXEXBRJTIXUZOO-UHFFFAOYSA-N
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Description

4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one is a heterocyclic compound that combines the structural features of benzotriazole and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzotriazole and chromenone moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one typically involves the reaction of 7-methylchromen-2-one with benzotriazole in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through the nucleophilic substitution of the chromenone moiety by the benzotriazole group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The chromenone moiety can also participate in similar interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one is unique due to the combination of benzotriazole and chromenone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11-6-7-13-12(9-17(21)22-16(13)8-11)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEXBRJTIXUZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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